N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound characterized by the presence of a difluorobenzyl group attached to a hydroxypyrimidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2,6-difluorobenzyl bromide with 6-hydroxypyrimidine-4-carboxamide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may modulate the activity of enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzoic acid
- 2,6-Difluorobenzyl bromide
- 2,6-Difluorobenzyl chloride
Uniqueness
N-(2,6-difluorobenzyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-8-2-1-3-9(14)7(8)5-15-12(19)10-4-11(18)17-6-16-10/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNGSYJGAVTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=CC(=O)NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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